6-Azaspiro[5.6]dodecan-6-ium bromide
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Organic Chemistry Research
Quaternary Ammonium Compounds (QACs) are a class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged polyatomic ion. mdpi.comwikipedia.org This permanent positive charge, which is independent of the solution's pH, is a defining feature of QACs. wikipedia.orgnoaa.gov The structure can be generally represented as [NR₄]⁺, where 'R' can be various alkyl or aryl groups. mdpi.comwikipedia.org This cation is paired with an anion, typically a halide such as bromide or chloride. mdpi.com
In organic chemistry, QACs are recognized for their diverse applications. mdpi.com Their amphiphilic nature, possessing both a hydrophilic charged head and hydrophobic organic tails, allows them to act as cationic surfactants. savemyexams.comtaylorandfrancis.com This property is leveraged in various products, including detergents, fabric softeners, and hair conditioners. mdpi.comwikipedia.orgsavemyexams.com
Furthermore, QACs serve critical roles in chemical synthesis and research. They are widely used as phase-transfer catalysts (PTCs), which facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org Their antimicrobial properties are also extensively studied and utilized; QACs are active ingredients in numerous disinfectants, antiseptics, and preservatives, where they typically function by disrupting the cell membranes of microorganisms. mdpi.comwikipedia.orgnih.gov The synthesis of QACs is commonly achieved through the alkylation of tertiary amines. wikipedia.orgmdpi.comresearchgate.net
Significance of Spirocyclic Systems in Chemical Design and Synthesis
Spirocycles are bicyclic or polycyclic organic compounds in which two or more rings are connected by a single, shared atom known as the spiro atom. tandfonline.comtandfonline.com This structural feature imparts a distinct three-dimensionality, setting them apart from planar aromatic systems. tandfonline.comtandfonline.combldpharm.com The spiro atom is a quaternary carbon, which contributes to the molecule's complexity and sp³ character. bldpharm.comchembridge.com
The unique architecture of spirocyclic systems is of great significance in medicinal chemistry and drug design. acs.orgresearchgate.net Key advantages include:
Three-Dimensionality : The inherent 3D nature of spirocycles allows for the projection of functional groups into space in a well-defined manner, which can lead to more effective interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.comchembridge.com
Conformational Rigidity : Spirocycles composed of smaller rings (six-membered or less) possess a rigid or conformationally restricted structure. tandfonline.comchembridge.comnih.gov This rigidity can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a specific target. tandfonline.com
Improved Physicochemical Properties : The incorporation of spirocyclic scaffolds into drug candidates has been shown to improve key drug-like properties. tandfonline.comresearchgate.net Shifting from planar, sp²-heavy structures to more saturated, sp³-rich spirocycles can lead to enhanced aqueous solubility, better metabolic stability, and modulated lipophilicity. tandfonline.combldpharm.com
Due to these favorable characteristics, spirocyclic motifs are found in numerous natural products and have been increasingly incorporated into approved drugs and clinical candidates. nih.govresearchgate.netnih.gov
Contextualizing 6-Azaspiro[5.6]dodecan-6-ium Bromide within Azaspirocyclic Architectures
Azaspirocycles are a specific class of spirocyclic compounds where one or more of the carbon atoms in the ring system are replaced by a nitrogen atom. nih.govresearchgate.net These nitrogen-containing spirocycles are considered privileged scaffolds in drug discovery, appearing in many natural products and pharmaceuticals. researchgate.netresearchgate.netresearchgate.net The introduction of a nitrogen atom can further enhance properties like hydrophilicity. researchgate.net
This compound falls squarely within this class, combining the features of both a QAC and an azaspirocycle. Its chemical structure is defined by:
A spirocyclic [5.6]dodecane framework. This indicates a twelve-atom bicyclic system where the spiro atom joins a six-membered ring (cyclohexane) and a seven-membered ring.
The "6-Aza " designation specifies that the nitrogen atom is at the 6th position of this spirocyclic system, placing it within the seven-membered ring.
The "-ium bromide " suffix confirms its status as a quaternary ammonium salt, where the nitrogen atom is quaternized (bears a positive charge) and is associated with a bromide counter-ion.
Therefore, the compound is a quaternary ammonium salt in which the positively charged nitrogen is an integral part of a spirocyclic scaffold composed of a cyclohexane (B81311) and an azacycloheptane ring sharing a single carbon atom. This architecture merges the conformational rigidity and three-dimensionality of the spiro-system with the cationic properties of a QAC.
Research Landscape and Foundational Studies Pertaining to this compound
The specific compound this compound is cataloged in chemical databases, which provide foundational identifying information. nih.gov However, a broad landscape of dedicated research studies focusing specifically on its synthesis, properties, or applications is not prominent in the available scientific literature.
The primary available data for this compound is summarized in chemical registries.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂BrN |
| Molecular Weight | 248.20 g/mol |
| IUPAC Name | 6-azoniaspiro[5.6]dodecane;bromide |
| CAS Number | 91242-61-4 |
| SMILES | C1CCC[N+]2(CC1)CCCCC2.[Br-] |
| Synonyms | NSC-28381, 6-azonia-spiro researchgate.netresearchgate.netdodecane bromide |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91242-61-4 |
|---|---|
Molecular Formula |
C11H22BrN |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
6-azoniaspiro[5.6]dodecane;bromide |
InChI |
InChI=1S/C11H22N.BrH/c1-2-5-9-12(8-4-1)10-6-3-7-11-12;/h1-11H2;1H/q+1;/p-1 |
InChI Key |
ADTCDPCEZQOWKC-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[N+]2(CC1)CCCCC2.[Br-] |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Azaspiro[5.6]dodecan-6-ium Bromide and Analogues
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For spirocyclic systems like this compound, NMR provides critical insights into the connectivity and stereochemistry of the fused ring system.
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen environments within a molecule. In this compound, the protons on the carbon atoms immediately adjacent to the positively charged quaternary nitrogen (α-protons) are significantly deshielded. This deshielding effect, caused by the electron-withdrawing nature of the N⁺ center, results in a downfield shift in the ¹H NMR spectrum, typically in the range of δ 3.0-4.0 ppm. The remaining methylene protons of the cyclohexane (B81311) and cycloheptane (B1346806) rings would appear further upfield, generally between δ 1.0 and 2.5 ppm. The integration of the peak areas would correspond to the number of protons in each distinct environment. For analogous N-spirocyclic quaternary ammonium (B1175870) compounds, the protons adjacent to the nitrogen atom are similarly shifted downfield, confirming the localized effect of the cationic center.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-Azaspiro[5.6]dodecan-6-ium Cation
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C5, C7 (α to N⁺) | 3.0 - 3.5 | Multiplet |
| H on C1-C4, C8-C12 | 1.2 - 2.0 | Multiplet |
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the spiro carbon atom (C6), which is a quaternary carbon bonded to four other carbon atoms. Its chemical shift is characteristically distinct. The carbons alpha to the quaternary nitrogen (C5 and C7) are also significantly deshielded and shifted downfield due to the inductive effect of the positive charge. For similar spirobicyclic quaternary ammonium salts, these α-carbons consistently appear in the range of δ 60–66 ppm researchgate.net. The remaining carbons of the aliphatic rings resonate at higher fields (further upfield). As ¹³C NMR spectra are often recorded with proton decoupling, each chemically non-equivalent carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for a direct count of unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Azaspiro[5.6]dodecan-6-ium Cation
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C6 (Spiro Carbon) | 65 - 75 |
| C5, C7 (α to N⁺) | 60 - 66 |
| C1-C4, C8-C12 | 20 - 40 |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in complex structures like spirocycles. wikipedia.orgresearchgate.netipb.ptethz.ch
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It would be used to trace the connectivity of protons within the cyclohexane and cycloheptane rings of this compound.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, mapping out all C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly valuable for identifying the connectivity around quaternary carbons, such as the spiro carbon (C6), which has no attached protons and thus does not give a signal in an HSQC spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org This technique is crucial for determining the three-dimensional structure and preferred conformation of the spirocyclic system, revealing the spatial relationships between protons on the two different rings. A related technique, Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used for medium-sized molecules where the standard NOE may be zero. columbia.edureddit.com
The spirocyclic nature of this compound introduces a significant degree of conformational rigidity. This rigidity can pose challenges for NMR interpretation. Unlike simple cyclic systems that may undergo rapid ring-flipping, the fused spiro center restricts conformational flexibility.
This can lead to several consequences:
Complex Splitting Patterns: Axial and equatorial protons on the rings become chemically non-equivalent and locked in their positions, leading to more complex multiplets than would be seen in a more flexible system.
Signal Broadening: If the rings undergo slow conformational exchange on the NMR timescale, the corresponding signals can become broad and difficult to interpret.
Anisotropic Effects: The fixed spatial orientation of the rings can cause protons to experience shielding or deshielding effects from distant parts of the molecule, leading to unexpected chemical shifts.
For some related complex spirocyclic salts, dynamic processes such as ring inversion have been observed and studied using variable temperature NMR experiments. researchgate.net Such studies can provide valuable information on the energetic barriers to conformational changes in these rigid systems.
Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.
High-Resolution Mass Spectrometry (HRMS) is particularly vital for the characterization of novel compounds like this compound. mdpi.com Because the compound is a salt, it is already ionized. The analysis would focus on the cation, 6-Azaspiro[5.6]dodecan-6-ium.
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of the 6-Azaspiro[5.6]dodecan-6-ium cation, distinguishing it from other ions with the same nominal mass.
Impurity Profiling: In pharmaceutical contexts, identifying and quantifying impurities is a critical regulatory requirement. toref-standards.comthermofisher.comresearchgate.netijnrd.org HRMS is an exceptional tool for impurity profiling due to its high sensitivity and resolution. It can detect and help identify trace-level impurities that may have originated from starting materials, by-products of the synthesis, or degradation products. By determining the accurate mass of an impurity, a molecular formula can be proposed, which is the first step in its structural elucidation. toref-standards.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of individual components within a chemical mixture. In the context of synthesizing or analyzing this compound, LC-MS would be invaluable for assessing the purity of the final product and identifying any reaction byproducts or impurities.
An LC-MS analysis would involve the separation of the compound from its matrix on a chromatographic column, followed by its ionization and detection by a mass spectrometer. The resulting mass spectrum would provide the mass-to-charge ratio of the parent ion, which would be expected to correspond to the cationic portion of the molecule, 6-Azaspiro[5.6]dodecan-6-ium.
Table 1: Anticipated LC-MS Data for 6-Azaspiro[5.6]dodecan-6-ium
| Parameter | Expected Value |
|---|---|
| Molecular Formula of Cation | C₁₁H₂₂N⁺ |
| Molecular Weight of Cation | 168.30 g/mol |
| Observed Ion (m/z) | ~168.3 |
Ion-Mobility High-Resolution Mass Spectrometry (IM-HRMS) for Isomer Differentiation and Structural Confirmation
Ion-Mobility High-Resolution Mass Spectrometry (IM-HRMS) adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique would be particularly useful for confirming the specific spirocyclic structure of this compound and distinguishing it from any potential structural isomers that might have the same mass-to-charge ratio. The collision cross-section (CCS) value, a measure of the ion's rotationally averaged shape, would provide a unique identifier for the compound.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The data from an X-ray diffraction experiment would not only confirm the molecular structure but also provide insights into the crystal packing and the nature of intermolecular interactions. For an ionic compound like this compound, a key feature of the crystal lattice would be the electrostatic interactions between the 6-Azaspiro[5.6]dodecan-6-ium cation and the bromide anion. The analysis would reveal the coordination of the bromide ion around the cation and any potential hydrogen bonding interactions.
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. An IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds, such as C-H, C-N, and C-C bonds. While a full spectrum for the title compound is not available, analysis of related structures suggests the presence of strong C-H stretching vibrations just below 3000 cm⁻¹ and a variety of bending vibrations in the fingerprint region (below 1500 cm⁻¹). These data would serve as a useful fingerprint for the compound, aiding in its identification and quality control.
Reactivity and Mechanistic Investigations of 6 Azaspiro 5.6 Dodecan 6 Ium Bromide Derivatives
Reactivity in Diverse Organic Transformations
Quaternary ammonium (B1175870) salts, particularly those with a spirocyclic structure, exhibit unique reactivity profiles that make them valuable in synthetic organic chemistry.
The general mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q+X-) can be summarized as follows:
Anion Exchange: The catalyst cation (Q+) exchanges its initial anion (X-) for the reactant anion (Y-) from the inorganic phase at the interface.
Phase Transfer: The newly formed ion pair (Q+Y-) is soluble in the organic phase and diffuses away from the interface.
Reaction: In the organic phase, the anion (Y-) reacts with the organic substrate (RZ) to form the product (RY) and a new anion (Z-).
Catalyst Regeneration: The catalyst cation (Q+) then transports the new anion (Z-) back to the interface to repeat the cycle.
Table 1: Comparison of Reaction Conditions for Phase-Transfer Catalyzed Alkylation (Illustrative data based on typical PTC reactions, not specific to 6-Azaspiro[5.6]dodecan-6-ium bromide)
| Catalyst Type | Substrate | Reagent | Solvent System | Temperature (°C) | Yield (%) |
| Tetrabutylammonium bromide | Benzyl cyanide | Ethyl bromide | Toluene/Water | 60 | 85 |
| Spirocyclic Quaternary Ammonium Salt | Diethyl malonate | Benzyl chloride | Dichloromethane/Water | 25 | 92 |
| Benzyltriethylammonium chloride | Indene | Chloroform/NaOH | Dichloromethane/Water | 0-5 | 78 |
The 6-Azaspiro[5.6]dodecan-6-ium cation is a permanently charged species, which dictates its reactivity. As a cation, it is generally unreactive towards electrophiles and oxidizing agents. However, it can participate in reactions involving electron transfer and is susceptible to nucleophilic attack under certain conditions.
In electron transfer processes, the quaternary ammonium cation can act as an electron acceptor, particularly in photochemical reactions. The stability of the resulting radical species would be a key factor in determining the feasibility of such reactions.
Nucleophilic attack on quaternary ammonium cations typically leads to their degradation. The primary pathways for this are the Hofmann elimination and direct nucleophilic substitution (SN2). For the 6-Azaspiro[5.6]dodecan-6-ium cation, a nucleophile could theoretically attack one of the α-carbons of the piperidine (B6355638) or cycloheptane (B1346806) rings, leading to the cleavage of a C-N bond and the formation of a tertiary amine. The spirocyclic nature of the cation may influence the accessibility of these α-carbons to the nucleophile, potentially affecting the reaction rate and pathway compared to acyclic quaternary ammonium salts.
Mechanistic Studies of Quaternization Processes
The formation of this compound occurs through a quaternization reaction, most commonly the Menschutkin reaction. This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine (in this case, a spirocyclic amine) on an alkyl halide.
The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The rate of the reaction is influenced by several factors:
The nature of the alkyl halide: The reactivity generally follows the order I > Br > Cl.
The solvent: Polar aprotic solvents are known to accelerate the Menschutkin reaction by stabilizing the charged transition state.
Steric hindrance: Increased steric bulk around the nitrogen atom or the electrophilic carbon of the alkyl halide can significantly slow down the reaction. In the case of forming a spirocyclic system, the constraints of ring formation will play a crucial role.
For the synthesis of this compound, a likely precursor would be 6-azaspiro[5.6]dodecane. The quaternization would then involve the reaction of this tertiary amine with an alkyl bromide. The specific mechanistic details, such as the transition state geometry and the influence of the spirocyclic structure on the reaction kinetics, would require dedicated experimental and computational studies.
Chemical Stability and Degradation Pathways of Azaspirocyclic Quaternary Ammonium Salts
Azaspirocyclic quaternary ammonium salts are generally considered to have good chemical stability. The permanent positive charge on the nitrogen atom makes them resistant to attack by acids and electrophiles. However, they are susceptible to degradation in the presence of strong bases and at elevated temperatures.
The primary degradation pathways for quaternary ammonium salts are:
Hofmann Elimination: This is an E2 elimination reaction that occurs in the presence of a strong base. A proton is abstracted from a β-carbon (a carbon atom adjacent to the α-carbon bonded to the nitrogen), leading to the formation of an alkene, a tertiary amine, and water. The regioselectivity of the Hofmann elimination is influenced by the acidity of the β-protons and steric factors. For this compound, β-protons are available on both the piperidine and cycloheptane rings.
Nucleophilic Substitution (SN2): A strong nucleophile can attack an α-carbon, displacing the tertiary amine as a leaving group. This pathway is more prevalent for quaternary ammonium salts with less sterically hindered alkyl groups.
Ylide Formation: In some cases, a strong base can deprotonate an α-carbon to form an ylide, which can then undergo rearrangement reactions such as the Stevens or Sommelet-Hauser rearrangements.
The spirocyclic structure of this compound is expected to enhance its stability compared to acyclic analogues by restricting the conformational flexibility required for the transition states of these degradation reactions.
Table 2: General Degradation Pathways of Quaternary Ammonium Salts
| Degradation Pathway | Reagents/Conditions | Major Products |
| Hofmann Elimination | Strong base (e.g., OH-), Heat | Alkene, Tertiary amine, Water |
| Nucleophilic Substitution (SN2) | Strong nucleophile (e.g., RS-) | Substituted alkane, Tertiary amine |
| Ylide Rearrangement | Strong base (e.g., organolithium) | Rearranged tertiary amine |
Computational Chemistry Approaches to Reaction Mechanisms and Energy Landscapes
While specific computational studies on this compound are not extensively documented, computational chemistry provides powerful tools for investigating the reactivity and stability of such compounds. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to:
Model Reaction Mechanisms: The transition states and intermediates of reactions like quaternization and degradation pathways can be located and characterized. This allows for a detailed understanding of the reaction mechanism at the molecular level.
Calculate Reaction Energy Barriers: By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is crucial for predicting reaction rates and understanding the factors that control reactivity.
Investigate Molecular Properties: Computational methods can be used to calculate various molecular properties, such as charge distribution, molecular orbital energies, and steric accessibility. These properties can then be correlated with the observed reactivity and stability of the compound.
For this compound, computational studies could provide valuable insights into the influence of the spirocyclic structure on its properties. For example, calculations could be used to compare the energy barriers for Hofmann elimination from the piperidine versus the cycloheptane ring, or to assess the steric hindrance around the nitrogen atom and its effect on the rate of quaternization. Such studies on related tetraoxaspirododecane systems have utilized quantum chemical data to visualize and understand their molecular structures.
Advanced Applications in Chemical Science and Materials Research
Application as Structure-Directing Agents (SDAs) in Zeolite Synthesis
Organic cations play a crucial role as structure-directing agents (SDAs) in the hydrothermal synthesis of zeolites, where they template the formation of specific microporous frameworks. 6-Azaspiro[5.6]dodecan-6-ium has been investigated as a promising SDA for the synthesis of zeolites with the chabazite (B1143428) (CHA) framework, a material of significant industrial interest.
Influence on Zeolite Crystallization, Morphology, and Phase Control
The molecular structure of 6-Azaspiro[5.6]dodecan-6-ium cation is a key determinant in its ability to direct the synthesis of CHA-type zeolites. Computational studies have evaluated the binding energy of this aza-spiro type molecule within the chabazite framework, comparing it to conventional and more complex SDAs like N,N,N-trimethyl-1-adamantylammonium. mit.edu The templating efficacy of 6-Azaspiro[5.6]dodecan-6-ium is not only dependent on its fit within the zeolite pores but also on its stability and interaction with the silicate (B1173343) and aluminate species in the synthesis gel.
Experimental studies have demonstrated that 6-Azaspiro[5.6]dodecan-6-ium can successfully direct the crystallization of CHA zeolites under specific hydrothermal conditions. mit.edu The synthesis results, confirmed by Powder X-ray Diffraction (PXRD), indicate that the choice of SDA, along with other synthesis parameters such as temperature and precursor composition, dictates the final phase and purity of the crystalline product. mit.edu For instance, synthesis using 6-Azaspiro[5.6]dodecan-6-ium starting from amorphous precursors has yielded CHA zeolites. mit.edu
The table below summarizes the binding energy of 6-Azaspiro[5.6]dodecan-6-ium towards the chabazite framework in comparison to other aza-spiro SDAs.
| Structure-Directing Agent | Binding Energy (kJ/mol) |
| 5-Azaspiro[4.4]nonan-5-ium | -25.7 |
| 6-Azaspiro[5.5]undecan-6-ium | -29.1 |
| 6-Azaspiro[5.6]dodecan-6-ium | -26.9 |
| N,N,N-trimethyl-1-adamantylammonium | -38.2 |
Data sourced from computational evaluations. mit.edu
The following table outlines the synthesis results for CHA zeolites using different aza-spiro SDAs under varying conditions.
| Structure-Directing Agent | Synthesis Conditions | Resulting Zeolite Phase |
| 5-Azaspiro[4.4]nonan-5-ium | Various | Amorphous/Other Phases |
| 6-Azaspiro[5.5]undecan-6-ium | Various | Amorphous/Other Phases |
| 6-Azaspiro[5.6]dodecan-6-ium | Optimized | CHA |
Synthesis outcomes confirmed by PXRD analysis. mit.edu
High-Throughput Screening Platforms for SDA Discovery and Optimization
The discovery of novel and efficient SDAs is often a time-consuming and labor-intensive process. To accelerate this, high-throughput screening platforms have been developed. mit.edu These platforms utilize computational methods to rapidly evaluate the binding energies of a vast number of potential organic molecules within various zeolite frameworks. mit.edu This in-silico screening allows for the identification of promising SDA candidates, such as 6-Azaspiro[5.6]dodecan-6-ium, for specific zeolite targets.
The process involves creating a database of organic SDAs and calculating their binding affinities for different zeolite topologies. mit.edu This computational pre-screening significantly narrows down the experimental search space, making the discovery and optimization of SDAs more efficient and cost-effective. mit.edu The identification of 6-Azaspiro[5.6]dodecan-6-ium as a viable SDA for CHA synthesis is an outcome of such a high-throughput approach, which predicted its favorable interaction with the chabazite framework. mit.edu
Integration into Polymeric Materials and Membranes
While specific research on the integration of 6-Azaspiro[5.6]dodecan-6-ium bromide into polymeric materials and membranes is not extensively documented, the closely related spirocyclic quaternary ammonium (B1175870) cations have shown significant promise in this area. The principles guiding the application of these related compounds can infer the potential role of 6-Azaspiro[5.6]dodecan-6-ium.
Role in Anion Exchange Membranes (AEMs) and Ionomers
Spirocyclic quaternary ammonium cations are being investigated as functional groups in anion exchange membranes (AEMs) for electrochemical devices. The stability of the cationic group is a critical factor for the durability of AEMs, especially under the highly alkaline conditions found in fuel cells and electrolyzers. The rigid and strained nature of the spirocyclic structure can enhance the chemical stability of the cation by sterically hindering degradation pathways like Hofmann elimination.
Although direct studies on polymers functionalized with 6-Azaspiro[5.6]dodecan-6-ium are limited, research on AEMs containing 6-Azaspiro[5.5]undecanium cations provides valuable insights. These materials have demonstrated high ionic conductivity and improved stability compared to traditional quaternary ammonium cations.
Impact on Membrane Performance and Durability in Electrochemical Devices
The performance and durability of AEMs are directly linked to the properties of the incorporated cations. The integration of robust spirocyclic cations is expected to lead to AEMs with longer operational lifetimes. The enhanced stability of these cations helps in maintaining the ionic conductivity and mechanical integrity of the membrane over extended periods of operation in electrochemical devices.
The structural features of 6-Azaspiro[5.6]dodecan-6-ium, with its larger ring system compared to 6-Azaspiro[5.5]undecanium, could potentially influence the physicochemical properties of the resulting AEMs, such as water uptake, swelling ratio, and ion transport characteristics. However, dedicated research is required to substantiate these potential impacts.
Utilization as Building Blocks and Scaffolds in Complex Molecule Synthesis
There is a notable absence of specific literature detailing the use of this compound as a building block or scaffold in the synthesis of more complex molecules. However, the spirocyclic core of this compound represents a unique three-dimensional framework that could be of interest in medicinal chemistry and organic synthesis.
Spirocyclic scaffolds are often sought after in drug discovery due to their conformational rigidity and novel chemical space they occupy compared to more planar molecules. The 6-azaspiro[5.6]dodecane framework could serve as a starting point for the synthesis of new classes of compounds with potential biological activity. The quaternary ammonium nature of the compound also allows for its use in phase-transfer catalysis or as an ionic liquid, although these applications are not yet specifically reported for this compound. Further research is necessary to explore the synthetic utility of this compound in the construction of complex molecular architectures.
Scaffold Rigidification Strategies in Molecular Design
One of the most sought-after strategies in modern medicinal chemistry and molecular design is the rigidification of molecular scaffolds. mdpi.com The introduction of spirocyclic systems, such as the one present in this compound, is a powerful approach to achieve this. The spirocyclic nature of this compound, where two rings share a single carbon atom, imparts a high degree of conformational constraint. This rigidity is advantageous as it can lead to an increase in binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov
The incorporation of such rigid sp3-rich scaffolds is a departure from the often planar and flexible structures of many organic molecules. nih.gov This structural rigidity helps in pre-organizing the molecule into a specific conformation that is more complementary to the binding site of a target protein or receptor. Computational studies have demonstrated that spirocyclic fragments exhibit higher levels of rigidity and three-dimensionality compared to their non-spirocyclic counterparts. nih.gov
Enhancing Three-Dimensional Geometry and Conformational Control
The spirocyclic core of this compound inherently possesses a well-defined three-dimensional geometry. This is a significant attribute in the field of drug design, where the spatial arrangement of functional groups is critical for molecular recognition. The ability to control the conformation of a molecule is paramount for designing ligands that fit precisely into a biological target's binding pocket. nih.gov
The rigid framework of azaspirocycles allows for the precise placement of substituents in three-dimensional space, which can be crucial for establishing specific interactions with a target. The conformational behavior of azaspiro compounds can be influenced by the ring sizes and the nature of the substituents. nih.gov While specific conformational analysis of this compound is not extensively documented in publicly available literature, the principles of conformational control in similar cyclic and spirocyclic systems suggest that its structure is less prone to the conformational ambiguities that plague more flexible molecules. nih.gov
Synthesis of Derivatized Spirocyclic Compounds for Specific Chemical Properties
The this compound scaffold serves as a valuable starting point for the synthesis of a variety of derivatized spirocyclic compounds with specific chemical properties. While the direct derivatization of this specific bromide salt is not widely reported, the synthesis of related azaspiro[5.6]dodecane systems provides insight into potential synthetic strategies. mdpi.commdpi.com
A common approach involves the functionalization of the azaspirocyclic core to introduce new chemical moieties. For instance, in a related 8-azaspiro[5.6]dodec-10-ene system, derivatization was achieved through a multi-step synthesis starting from commercially available reagents. mdpi.com This included an epoxide ring-opening reaction, followed by a "click-reaction" to introduce a triazole ring, and subsequent removal of a protecting group to yield a functionalized amine. mdpi.com This amine could then be further modified to introduce a range of substituents, leading to diastereomerically pure pyrrole (B145914) derivatives. mdpi.com Such synthetic routes allow for the creation of a library of compounds with diverse functionalities, which can be screened for various applications.
| Starting Material | Key Reactions | Functionalization | Resulting Derivatives |
| Azaspiro[5.6]dodecene epoxide | Epoxide ring-opening, "click-reaction", deprotection | Introduction of triazole and pyrrole moieties | Diastereomerically pure pyrrole derivatives |
| Azaspiro[5.6]dodec-10-en-1-ol | Treatment with methanolic HCl | Formation of dihydrochloride (B599025) salt | (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride |
Role as Precursors for Novel Ionic Liquids or Electrolytes
Spirocyclic quaternary ammonium salts, including structures analogous to this compound, are promising precursors for the development of novel ionic liquids (ILs) and electrolytes. rsc.orgjst.go.jp These materials are of great interest for applications in energy storage devices, such as electric double-layer capacitors (EDLCs), due to their potential for high ionic conductivity, good thermal stability, and wide electrochemical windows. daneshyari.com
The spirocyclic structure can enhance the thermal stability of the resulting ionic liquids compared to their monocyclic analogues. rsc.org Research on azoniaspiro salts has shown that their unique geometry and ion-pairing behavior contribute to improved thermal properties, making them suitable for applications that operate at elevated temperatures. rsc.org
In the context of electrolytes for EDLCs, spiro-type quaternary ammonium salts have demonstrated excellent performance. For example, electrolytes composed of spiro-(1,1′)-bipyrrolidinium (SBP) cations exhibit high electric conductivity, low viscosity, and good solubility in various solvents. jst.go.jp EDLCs using such electrolytes have shown better performance, especially at low temperatures and high discharge rates, compared to those using conventional tetraalkylammonium salts. jst.go.jp The favorable properties of spiro-type cations, such as their high solubility and electrochemical stability, make them attractive candidates for high-performance energy storage systems. daneshyari.com
| Spirocyclic Cation | Counter Anion | Solvent | Application | Key Findings |
| Spiro-(1,1′)-bipyrrolidinium (SBP) | Tetrafluoroborate (BF4-) | Propylene Carbonate (PC) | Electric Double-Layer Capacitor (EDLC) | Excellent conductivity, viscosity, and solubility; improved low-temperature performance. jst.go.jp |
| 6-azoniaspiro[6.5]dodecanium | Chloride (Cl-) | Not specified | High-temperature ionic liquid applications | Improved thermal stability compared to monocyclic analogues. rsc.org |
Development of Quaternary Ammonium Compound-Based Composites (QACCs) for Material Science Applications
N-spirocyclic quaternary ammonium compounds are being explored as building blocks for advanced composite materials, particularly in the development of anion-exchange membranes (AEMs). bohrium.comnih.gov AEMs are crucial components in various electrochemical technologies, including fuel cells and water electrolyzers. The stability and conductivity of the AEM are critical for the performance and longevity of these devices. lu.se
Polymers incorporating N-spirocyclic quaternary ammonium moieties, referred to as spiro-ionenes, have shown exceptional thermal and alkaline stability. bohrium.comnih.gov This is a significant advantage over traditional quaternary ammonium cations, which often degrade under the harsh alkaline conditions present in AEM fuel cells. For example, spiro-ionenes have demonstrated no degradation after extended periods in highly alkaline solutions at elevated temperatures. bohrium.comnih.gov
Mechanically robust AEMs can be fabricated by creating composite materials, for instance, by blending spiro-ionenes with other polymers like polybenzimidazole. bohrium.comnih.gov These composite membranes can achieve high hydroxide (B78521) ion conductivities, which is essential for efficient device operation. bohrium.comnih.gov The development of these QACCs based on spirocyclic structures represents a significant advancement in materials science, offering a new class of stable and highly conductive anion-exchange polymers and membranes. rsc.org
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Enhanced Structural Diversification
The future synthesis of 6-Azaspiro[5.6]dodecan-6-ium bromide and its analogs is geared towards creating a wider array of structurally diverse molecules. Traditional synthesis of QACs often involves the Menschutkin reaction, where a tertiary amine reacts with an alkyl halide. mdpi.com However, to fully exploit the potential of the azaspirocyclic scaffold, more advanced and flexible synthetic strategies are required.
Diversity-oriented synthesis (DOS) presents a powerful approach to rapidly generate libraries of complex and diverse spirocycles. nih.gov By employing multicomponent reactions, novel building blocks can be created and subsequently converted into a variety of azaspirocyclic systems through methods like ring-closing metathesis or reductive amination. nih.gov Another innovative strategy is the deconstructive diversification of common cyclic amines, which involves cleaving C-N and C-C bonds to produce versatile intermediates that can be rebuilt into new scaffolds. escholarship.org This could allow for the skeletal remodeling of simpler starting materials into more complex azaspirocyclic structures.
These advanced synthetic approaches will enable the systematic modification of the 6-Azaspiro[5.6]dodecan-6-ium core. Key areas for diversification include altering the ring sizes of the spiro-system, introducing various functional groups onto the carbocyclic rings, and varying the substituents on the quaternary nitrogen atom. This structural diversification is crucial for fine-tuning the compound's properties for specific applications. mdpi.com
Table 1: Potential Strategies for Structural Diversification
| Modification Target | Synthetic Approach | Potential Outcome |
|---|---|---|
| Spirocyclic Core | Diversity-Oriented Synthesis, Ring-Closing Metathesis | Access to varied ring sizes (e.g., 5.5, 5.7, 6.7) |
| Ring Functionalization | Deconstructive Diversification, C-H Activation | Introduction of hydroxyl, carboxyl, or other functional groups |
| N-Substituents | Advanced Alkylation/Arylation Methods | Incorporation of long alkyl chains, aromatic groups, or polymerizable moieties |
Advanced Computational Modeling for Predicting Structure-Reactivity Relationships (non-biological applications)
Computational modeling is set to become an indispensable tool in accelerating the design and discovery of novel azaspirocyclic QACs for non-biological applications. By leveraging quantum chemical methods, it is possible to investigate the unique structural and electronic properties of compounds like this compound. nih.gov Such studies can elucidate the impact of the spirocyclic framework on charge distribution, steric accessibility, and molecular rigidity, which are key factors in determining reactivity and function in materials and catalysis. nih.gov
Machine learning platforms are emerging that can predict chemical reactivity and reaction outcomes directly from molecular structures. chemrxiv.org By developing models trained on datasets of QACs, researchers can predict structure-reactivity relationships with high accuracy. For instance, these models could forecast how modifications to the spirocyclic scaffold or the N-alkyl groups of this compound would influence its efficacy as a phase-transfer catalyst or its stability as a component in a polymer matrix. chemrxiv.org This predictive capability allows for the rational, in-silico design of new QACs with tailored properties, significantly reducing the experimental effort required for their development. youtube.com
Development of Green and Sustainable Synthesis Protocols for Azaspirocyclic QACs
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including azaspirocyclic QACs. ethernet.edu.et Future research will focus on developing environmentally benign methods for the production of this compound and related structures, minimizing waste and avoiding hazardous reagents and solvents. unibo.itmdpi.com
Key green approaches include:
Biocatalysis: Utilizing enzymes for the synthesis of N-heterocycles offers mild reaction conditions and high selectivity. researchgate.netresearchgate.net Engineered enzymes could provide novel routes to chiral azaspirocyclic precursors. nih.gov Chemoenzymatic processes, which combine the advantages of biocatalysis and chemical catalysis, can create efficient, one-pot syntheses from simple starting materials like alcohols and amines. nih.gov
Alternative Solvents and Catalysts: The use of ionic liquids as both solvents and catalysts can enhance reaction rates and simplify product isolation. rsc.orgnih.gov Reactions can also be performed under solvent-free conditions, for example, using mechanochemistry (ball-milling), which drastically reduces waste. unibo.it
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring catalytic approaches that avoid the use of stoichiometric reagents. ethernet.edu.et For instance, synthesizing QACs from ammonium (B1175870) salts and dialkyl carbonates over a reusable ionic liquid catalyst is a greener alternative to traditional alkylation with alkyl halides. rsc.org
Expansion of Applications in Specialized Catalysis and Advanced Materials Science
The unique three-dimensional and rigid structure of azaspirocyclic compounds like this compound makes them highly promising candidates for specialized applications in catalysis and materials science.
In catalysis , chiral spirocyclic quaternary ammonium salts have shown significant potential as phase-transfer catalysts (PTCs) for asymmetric synthesis. nih.govnih.gov The well-defined spatial arrangement of the catalyst can effectively control the stereochemical outcome of reactions, enabling the enantioselective synthesis of valuable molecules. nih.govresearchgate.net The rigid framework of this compound could be functionalized to create highly effective and selective chiral PTCs.
In advanced materials science , azaspirocyclic QACs are being explored for several applications:
Ionic Liquids (ILs): Spiro-type quaternary ammonium salts are investigated as electrolytes for energy storage devices like electric double-layer capacitors due to their thermal stability and ionic conductivity. researchgate.netnih.gov The specific structure of this compound could be tailored to create ILs with desirable electrochemical properties.
Functional Polymers: QACs can be incorporated into polymer matrices to create advanced materials. nih.gov For example, polymerizable QAC monomers can be synthesized and integrated into resins or fibers. mdpi.comacs.org These materials can have applications as solid-supported catalysts or as components in advanced composites. acs.org The spirocyclic structure could impart enhanced thermal stability and mechanical properties to such polymers. nih.gov
Design of Next-Generation Azaspirocyclic Quaternary Ammonium Systems with Tunable Properties
The design of next-generation QACs focuses on achieving precise control over their physicochemical properties to meet the demands of specific applications. youtube.com For azaspirocyclic systems like this compound, tunability can be achieved by systematically modifying its molecular architecture.
The properties of QACs are highly dependent on factors such as the length of the alkyl chains attached to the nitrogen atom and the nature of the counter-ion. nih.govnih.gov For instance, adjusting the hydrophobicity/hydrophilicity balance is critical for applications ranging from catalysis in aqueous media to performance in non-polar polymer matrices. acs.org By synthesizing a series of this compound derivatives with varying N-alkyl chains, researchers can fine-tune these properties.
Furthermore, the concept of "stimuli-responsive" or "switchable" materials is an exciting frontier. nih.gov This involves designing QACs that can change their properties in response to external triggers such as light, pH, or temperature. For example, incorporating photosensitive groups like azobenzene (B91143) into the QAC structure can allow for reversible control over its properties. nih.gov This could lead to the development of "smart" materials based on the azaspirocyclic scaffold with on-demand functionality.
Table 2: Approaches for Designing Tunable Azaspirocyclic QACs
| Property to Tune | Design Strategy | Example Application |
|---|---|---|
| Hydrophilicity/Lipophilicity | Varying N-alkyl chain length (e.g., C4 to C18) | Optimizing performance as a phase-transfer catalyst for different solvent systems |
| Thermal Stability | Changing the counter-anion (e.g., Br⁻ to BF₄⁻ or (CF₃SO₂)₂N⁻) | Development of high-temperature stable ionic liquids for electrochemical applications |
| Mechanical Properties | Incorporation into a polymer backbone | Creating robust, functionalized composite materials |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Azaspiro[5.6]dodecan-6-ium bromide, and how do reaction parameters influence yield and purity?
- Methodology : Use hydrothermal synthesis with controlled Si/Al ratios and pH (typically 9–12). Optimize template concentration (10–20 wt% relative to silica source) and aging time (24–72 hours at 25–80°C). Purify via recrystallization in ethanol/water mixtures, followed by Soxhlet extraction to remove unreacted organics. Validate purity via ¹H/¹³C NMR (δ 1.2–3.5 ppm for spirocyclic protons) and XRD (absence of amorphous phases) .
Q. Which spectroscopic or chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use FTIR to confirm sp³ C-N stretching (1050–1150 cm⁻¹) and bromide counterion presence (broad band ~600 cm⁻¹). XPS validates N⁺ oxidation state (binding energy ~402 eV for N 1s) and Br⁻ (~70 eV for Br 3d). LC-MS (ESI+) detects the cationic moiety (m/z 239.2 for [C₁₁H₂₁N]⁺) .
Q. How does this compound function as a structure-directing agent in zeolite synthesis, and what framework characteristics does it promote?
- Methodology : The spirocyclic amine’s rigid geometry (5.6-Å ring spacing) directs CHA or SSZ-13 frameworks by matching pore dimensions. Monitor framework formation via in-situ XRD and TEM. Adjust Si/Al ratios (15–30) to balance acidity and stability, with aluminum distribution analyzed by ²⁷Al MAS NMR .
Advanced Research Questions
Q. What strategies can mitigate the low selectivity of this compound in zeolite synthesis when targeting specific frameworks like SSZ-13?
- Methodology : Introduce co-templates (e.g., tetraethylammonium) to block competing phases. Optimize gel composition (SiO₂/Al₂O₃ = 20–50, Na⁺/K⁺ = 1:1) and crystallization time (48–96 hours). Use fluoride media to enhance crystallinity and reduce defects. Validate phase purity via Rietveld refinement .
Q. How can computational modeling predict the efficacy of this compound in directing novel zeolite topologies, and what parameters are critical for such simulations?
- Methodology : Perform molecular dynamics (MD) simulations to calculate template-framework binding energies (ΔG < −30 kJ/mol for viable matches). Use density functional theory (DFT) to assess conformational flexibility. Prioritize volume matching (template vs. zeolite cage) and electrostatic complementarity between N⁺ and framework anions .
Q. What experimental design principles should guide the optimization of synthesis conditions for this compound-derived materials to balance crystallinity and phase purity?
- Methodology : Apply a Box-Behnken design to test variables (pH, temperature, aging time). Use response surface modeling to identify interactions between parameters. Validate with ANOVA (p < 0.05 for significant factors). Cross-reference with in-situ Raman spectroscopy to track gel evolution .
Q. How should researchers address contradictions in reported data regarding the dual framework-directing behavior of this compound across different studies?
- Methodology : Conduct systematic syntheses under standardized conditions (fixed H₂O/SiO₂ = 20, OH⁻/SiO₂ = 0.5). Compare outcomes using advanced characterization (Ar physisorption for pore size distribution, NH₃-TPD for acidity). Reconcile discrepancies via meta-analysis of synthesis databases, emphasizing Al zoning via STEM-EDX mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
